molecular formula C25H23N3O B12485180 N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentanecarboxamide

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B12485180
M. Wt: 381.5 g/mol
InChI Key: YGMYCMIEWRTVMO-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C25H23N3O/c29-24(25(16-8-9-17-25)18-10-2-1-3-11-18)28-20-13-5-4-12-19(20)23-26-21-14-6-7-15-22(21)27-23/h1-7,10-15H,8-9,16-17H2,(H,26,27)(H,28,29)

InChI Key

YGMYCMIEWRTVMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. The reaction is often facilitated by the use of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide . The reaction conditions are relatively mild, allowing for high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The benzimidazole moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide stands out due to its unique structural features, which confer distinct biological activities

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